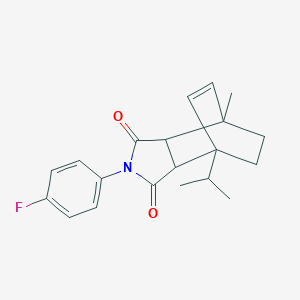
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione, also known as WIN 55,212-2, is a synthetic cannabinoid receptor agonist. It is a potent and selective agonist of the cannabinoid receptor CB1, which is the primary receptor responsible for the psychoactive effects of cannabis. WIN 55,212-2 has been widely used in scientific research to investigate the cannabinoid system and its potential therapeutic applications.
Mécanisme D'action
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 acts as a potent and selective agonist of the cannabinoid receptor CB1. It binds to the receptor and activates it, leading to a cascade of biochemical and physiological effects. The activation of CB1 receptors by 2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 leads to the inhibition of neurotransmitter release, which results in its analgesic and anti-inflammatory effects. It also modulates the release of other neurotransmitters such as dopamine, serotonin, and glutamate, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 has several advantages for laboratory experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for investigating the cannabinoid system. It is also relatively stable and has a long half-life, which allows for more extended experiments. However, it also has some limitations. It has been shown to have some off-target effects, which may complicate the interpretation of results. Additionally, it has been shown to have some adverse effects, such as hypothermia and sedation, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2. One area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have potential as a therapeutic agent. Finally, there is interest in developing more selective CB1 receptor agonists that do not have the adverse effects associated with 2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2.
Méthodes De Synthèse
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 can be synthesized by a multistep process starting from 4-fluoroaniline. The first step involves the reaction of 4-fluoroaniline with isopropylmagnesium bromide to form the corresponding Grignard reagent. This is followed by the reaction of the Grignard reagent with ethyl 2-oxo-4-phenylbutyrate to form the intermediate product. The final step involves the cyclization of the intermediate product to form 2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-4-isopropyl-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione 55,212-2 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of anxiety, depression, and addiction.
Propriétés
Formule moléculaire |
C20H22FNO2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C20H22FNO2/c1-12(2)20-10-8-19(3,9-11-20)15-16(20)18(24)22(17(15)23)14-6-4-13(21)5-7-14/h4-8,10,12,15-16H,9,11H2,1-3H3 |
Clé InChI |
DADWHLXIRCZAOA-UHFFFAOYSA-N |
SMILES |
CC(C)C12CCC(C=C1)(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)F)C |
SMILES canonique |
CC(C)C12CCC(C=C1)(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)



![4-[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]tetrahydro-3-thiophenol 1,1-dioxide](/img/structure/B241089.png)
![4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide](/img/structure/B241090.png)


![6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B241100.png)
![3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide](/img/structure/B241101.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B241107.png)